molecular formula C5H6O2 B130732 2,4-Pentadienoic acid CAS No. 21651-12-7

2,4-Pentadienoic acid

Cat. No.: B130732
CAS No.: 21651-12-7
M. Wt: 98.1 g/mol
InChI Key: SDVVLIIVFBKBMG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Pentadienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA), followed by sequential treatment with benzophenone and ethyl chloroformate . Another method includes the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of penta-2,4-dienoic acid typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality penta-2,4-dienoic acid.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentadienoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated carboxylic acids.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of conjugated double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of substituted dienoic acids.

Mechanism of Action

The mechanism of action of penta-2,4-dienoic acid involves its ability to undergo isomerization and participate in various chemical reactions. The conjugated double bonds allow it to act as a molecular switch, changing its conformation in response to external stimuli . This property is exploited in the design of molecular devices and sensors. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2,4-Pentadienoic acid can be compared with other similar compounds such as:

  • But-1,3-diene-1-carboxylic acid
  • This compound
  • β-vinylacrylic acid

Uniqueness: this compound stands out due to its specific arrangement of double bonds, which imparts unique reactivity and stability. Its ability to undergo isomerization and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2E)-penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVLIIVFBKBMG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309803
Record name trans-2,4-Pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-12-7, 626-99-3
Record name trans-2,4-Pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penta-2,4-dienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,4-Pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penta-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2,4-Pentadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Pentadienoic acid
Reactant of Route 2
2,4-Pentadienoic acid
Reactant of Route 3
2,4-Pentadienoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Pentadienoic acid
Reactant of Route 5
Reactant of Route 5
2,4-Pentadienoic acid
Reactant of Route 6
2,4-Pentadienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.